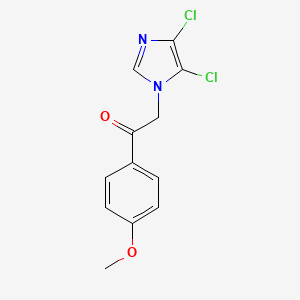

2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethanone

Description

2-(4,5-Dichloro-1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethanone is a substituted imidazole derivative characterized by a dichloro-substituted imidazole ring and a 4-methoxyphenyl ketone moiety. This compound belongs to a broader class of imidazole-based molecules known for their diverse biological activities, including anticancer, antifungal, and anti-inflammatory properties .

Properties

IUPAC Name |

2-(4,5-dichloroimidazol-1-yl)-1-(4-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O2/c1-18-9-4-2-8(3-5-9)10(17)6-16-7-15-11(13)12(16)14/h2-5,7H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIMMECBULWVMCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CN2C=NC(=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethanone typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde in the presence of an acid catalyst.

Chlorination: The imidazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 4 and 5 positions.

Coupling with 4-Methoxyphenyl Group: The chlorinated imidazole is then coupled with 4-methoxybenzaldehyde through a Friedel-Crafts acylation reaction using an acid catalyst like aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the above synthetic routes with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The chlorine atoms on the imidazole ring can be substituted with various nucleophiles, such as amines or thiols, to create derivatives with different properties.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethanone is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Industry

In industry, this compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure can impart desirable characteristics to these materials, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethanone exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the imidazole ring and the methoxyphenyl group allows for interactions with various molecular targets, potentially disrupting biological pathways involved in disease processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aromatic Rings

a) Chlorinated vs. Methoxy-Substituted Phenyl Groups

- Target Compound : The 4-methoxyphenyl group provides electron-donating resonance effects, enhancing solubility in polar solvents compared to halogenated analogs.

- Analog: 2-(4,5-Dichloro-1H-imidazol-1-yl)-1-(2,4-dichlorophenyl)ethanone (CAS 61258-41-1) Replaces the methoxy group with a 2,4-dichlorophenyl moiety. Increased hydrophobicity and stronger electron-withdrawing effects due to two chlorine atoms. Likely higher metabolic stability but reduced solubility.

b) Fluorine and Methyl Substitutions

- Methyl groups on the imidazole increase steric bulk and lipophilicity, which may affect membrane permeability.

Imidazole Ring Modifications

a) Saturated vs. Unsaturated Imidazole Rings

- Methylsulfanyl group introduces sulfur-based polarity, influencing redox properties.

b) Nitro and Phenyl Substituents

- Analog: 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole Nitro group (-NO₂) is a stronger electron-withdrawing substituent than chlorine, increasing electrophilicity. Chloromethyl group adds a reactive site for further functionalization.

Bioactivity Trends

Biological Activity

The compound 2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethanone is a derivative of imidazole that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by recent research findings and case studies.

- Molecular Formula : C11H10Cl2N2O

- Molar Mass : 273.10 g/mol

- Structural Formula : Structural Formula

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. Specifically, derivatives similar to This compound have been tested against various bacterial strains.

Case Study :

In a study by Jain et al., compounds synthesized from imidazole were evaluated for their antibacterial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results showed that certain derivatives exhibited comparable efficacy to standard antibiotics like Norfloxacin .

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| 2a | S. aureus | 20 | Jain et al. |

| 2b | E. coli | 18 | Jain et al. |

| 2c | B. subtilis | 22 | Jain et al. |

2. Anticancer Activity

The anticancer potential of imidazole derivatives has also been explored. Studies suggest that compounds with a methoxy group on the phenyl ring enhance cytotoxic activity against various cancer cell lines.

Research Findings :

A recent study found that derivatives containing the imidazole moiety demonstrated significant cytotoxicity against human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values indicated potent activity, with some compounds achieving values lower than those of established chemotherapeutics .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| A | MCF-7 | 15 | MDPI |

| B | A549 | 12 | MDPI |

| C | HT29 | 10 | MDPI |

The mechanism through which This compound exerts its biological effects is believed to involve interaction with specific cellular targets and pathways:

- Antibacterial Mechanism : It may inhibit bacterial cell wall synthesis or disrupt membrane integrity.

- Anticancer Mechanism : The compound likely induces apoptosis in cancer cells through the activation of caspases or by inhibiting cell proliferation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.